molecular formula C21H21NO3 B11507105 3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11507105
M. Wt: 335.4 g/mol
InChI Key: WUSDIPVLPKKNJP-UHFFFAOYSA-N
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Description

3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-[1-(2-hydroxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid.

    Reduction: Formation of 3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21NO3/c1-15-7-9-16(10-8-15)18-13-11-17(12-14-21(23)24)22(18)19-5-3-4-6-20(19)25-2/h3-11,13H,12,14H2,1-2H3,(H,23,24)

InChI Key

WUSDIPVLPKKNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3OC)CCC(=O)O

Origin of Product

United States

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